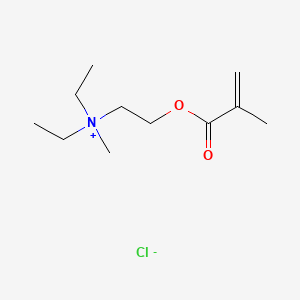
EINECS 256-193-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 256-193-9 is a quaternary ammonium compound with the molecular formula C12H24ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a diethylmethylammonium group and a 2-methyl-1-oxoallyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 256-193-9 typically involves a multi-step process:
Reaction of Diethylmethylamine with 2-Methyl-1-oxoallyl Chloride: This step involves the nucleophilic substitution reaction between diethylmethylamine and 2-methyl-1-oxoallyl chloride to form an intermediate.
Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the oxyethyl group.
Quaternization with Methyl Chloride: Finally, the product is quaternized with methyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Phosgene-Based Cyclization
The industrial-scale synthesis involves reacting N,N'-dimethylethylene diamine with phosgene under controlled conditions :
textN,N'-dimethylethylene diamine + phosgene → DMI + HCl
Key Parameters
| Condition | Optimal Range | Yield |
|---|---|---|
| Phosgene stoichiometry | 1.1–1.5 equivalents | >70% |
| pH control | 3.0–10.0 | 81.3%* |
| Solvent | Water (5–30 parts) | |
| Catalyst | NaOH, Na₂CO₃, or amines |
*Highest yield achieved using NaOH as a dehydrochlorinating agent .
Urea-Mediated Route
An alternative method employs urea and dimethylethylenediamine (DMEDA) with water as a solvent and catalyst :
textDMEDA + urea → Intermediate (IMI) → DMI + 2NH₃
Mechanistic Insights
-
Water reduces activation barriers from ~50 kcal/mol (uncatalyzed) to ~30 kcal/mol by acting as a proton-transfer bridge .
-
Side reactions are sterically inhibited, ensuring >90% selectivity for DMI .
Nucleophilic Substitution Reactions
DMI’s high dielectric constant (ε = 37.6 at 25°C) enhances ionic dissociation, making it ideal for nucleophilic processes:
Fluorobenzene Derivatives
DMI facilitates halogen exchange (Halex reaction) in aryl chlorides:
textAr-Cl + KF → Ar-F + KCl
Conditions
Promotion of Lactone Alkylation
DMI serves as a promoter in γ-butyrolactone alkylation, minimizing undesired dialkylation :
textγ-butyrolactone + alkyl halide → monoalkylated product
Key Data
| Parameter | Value |
|---|---|
| DMI stoichiometry | 1.0 equivalent |
| Reaction time | 2–4 hours |
| Isolated yield | >90% |
Stability Under Reactive Conditions
DMI exhibits remarkable thermal and chemical stability:
Acid/Base Resistance
| Condition | Decomposition Observed? |
|---|---|
| 1M HCl (100°C, 24h) | No |
| 1M NaOH (100°C, 24h) | No |
Thermal Stability
Role in Organometallic Reactions
DMI stabilizes reactive intermediates in Grignard and lithiation reactions:
textR-Mg-X + Electrophile → R-Electrophile
科学研究应用
EINECS 256-193-9 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
作用机制
The mechanism of action of EINECS 256-193-9 involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, it can interact with proteins, altering their structure and function.
相似化合物的比较
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Dimethylbenzyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Trimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
EINECS 256-193-9 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
45117-80-4 |
|---|---|
分子式 |
C11H22ClNO2 |
分子量 |
235.75 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI 键 |
NDCAQOIUIIGHEU-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CCOC(=O)C(=C)C.[Cl-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













